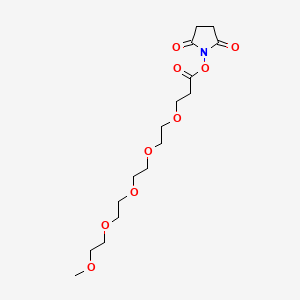

m-PEG5-NHS ester

Vue d'ensemble

Description

m-PEG5-NHS ester: is a compound widely used in bioconjugation and crosslinking applications. It is a derivative of polyethylene glycol (PEG) with a molecular weight of approximately 377.39 g/mol. The compound contains an N-hydroxysuccinimide (NHS) ester group, which is highly reactive towards primary amines, allowing for the formation of stable amide bonds. This property makes this compound an essential tool in various fields, including chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-NHS ester typically involves the reaction of PEG with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the NHS ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, solvent purity, and reactant concentrations, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: m-PEG5-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with the amine group to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct .

Common Reagents and Conditions:

Reagents: Primary amines, such as lysine residues in proteins or amine-modified oligonucleotides.

Major Products: The major product of the reaction is a PEGylated amide, which is highly stable and retains the functional properties of the original amine-containing molecule .

Applications De Recherche Scientifique

Bioconjugation and Protein Modification

Overview:

m-PEG5-NHS ester is primarily employed to modify proteins, peptides, and other biomolecules. This modification enhances their solubility, stability, and overall functionality.

Key Applications:

- Protein PEGylation: The process of attaching PEG chains to therapeutic proteins to improve their pharmacokinetics, reduce immunogenicity, and prolong half-life in the bloodstream. This is particularly crucial in the development of biopharmaceuticals where enhanced stability is desired.

- Assay Development: Modified proteins are often utilized in various assays due to their improved solubility and stability, facilitating more accurate experimental results.

Drug Delivery Systems

Overview:

The incorporation of this compound in drug delivery systems significantly enhances the efficacy of therapeutic agents.

Key Applications:

- PEGylated Therapeutics: The use of this compound allows for the creation of PEGylated drugs that exhibit enhanced solubility and reduced clearance rates from the body. This is particularly beneficial for peptide-based drugs and biologics.

- Targeted Drug Delivery: By modifying drug molecules with this compound, researchers can create targeted delivery systems that improve the localization of drugs within specific tissues or cells, thus minimizing side effects and enhancing therapeutic outcomes .

Chemical Probes for Proteomics

Overview:

this compound serves as a chemical probe in proteomic studies, facilitating the identification of reactive sites on proteins.

Key Applications:

- Activity-Based Protein Profiling: This technique uses this compound to map reactive hotspots within complex proteomes. It enables researchers to identify potential druggable sites on proteins that were previously considered undruggable .

- Covalent Ligand Discovery: The compound acts as a scaffold for developing covalent inhibitors targeting specific protein sites, aiding in drug discovery efforts against various diseases .

Industrial Applications

Overview:

In addition to its applications in research and medicine, this compound finds utility in various industrial sectors.

Key Applications:

- Cosmetics and Personal Care Products: The compound is used to formulate PEGylated materials that enhance the texture and stability of cosmetic products.

- Biotechnology: In biotechnology applications, this compound is utilized for creating functionalized surfaces and materials that require specific biochemical interactions.

Case Studies

Mécanisme D'action

The mechanism of action of m-PEG5-NHS ester involves the formation of a covalent bond between the NHS ester group and a primary amine. This reaction results in the formation of a stable amide bond, which links the PEG chain to the target molecule. The PEG chain imparts hydrophilicity and flexibility to the conjugated molecule, enhancing its solubility and stability .

Comparaison Avec Des Composés Similaires

m-PEG-NHS ester: Similar to m-PEG5-NHS ester but with varying lengths of the PEG chain.

Mal-PEG-NHS ester: Contains a maleimide group in addition to the NHS ester, allowing for conjugation with thiol groups.

Tetrazine-PEG5-NHS ester: Contains a tetrazine group, which reacts with trans-cyclooctenes in bioorthogonal chemistry.

Uniqueness: this compound is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over the degree of PEGylation and the properties of the final conjugate .

Activité Biologique

m-PEG5-NHS ester, a derivative of polyethylene glycol (PEG), is an important reagent in bioconjugation chemistry. Its biological activity primarily stems from its ability to form covalent bonds with nucleophilic groups, particularly amines in proteins and peptides. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a PEG chain with a molecular weight of approximately 500 Da, terminated with an N-hydroxysuccinimide (NHS) ester group. The NHS ester is highly reactive towards primary amines, facilitating the formation of stable amide bonds. This reactivity is crucial for its application in protein modification and drug delivery systems.

Key Features:

- Molecular Weight: ~500 Da

- Solubility: Highly soluble in aqueous solutions due to the PEG moiety.

- Reactivity: Primarily reacts with primary amines at physiological pH (7-9).

The biological activity of this compound is largely attributed to its ability to modify proteins through the formation of covalent bonds. The NHS group reacts with primary amines on proteins, leading to the following reactions:

- Formation of Amide Bonds: The NHS ester reacts with amino groups on lysine residues or the N-termini of proteins.

- Stability Enhancement: The PEG spacer enhances the solubility and stability of the conjugates, reducing aggregation and improving pharmacokinetics.

Applications in Bioconjugation

This compound is widely used in various applications, including:

- Antibody-Drug Conjugates (ADCs): Enhances drug delivery by linking cytotoxic agents to antibodies.

- Protein Labeling: Facilitates the labeling of proteins for imaging and tracking in biological studies.

- Vaccine Development: Used in conjugating antigens to improve immunogenicity.

Research Findings

Recent studies have highlighted the versatility and effectiveness of this compound in various biological contexts:

Case Study 1: Protein Modification

A study demonstrated that this compound could effectively modify a model protein, enhancing its solubility and stability. The modified protein exhibited increased resistance to proteolysis compared to unmodified controls.

| Protein Type | Modification Method | Stability Improvement | Reference |

|---|---|---|---|

| BSA | This compound | 2.5-fold increase | |

| Antibody | This compound | Enhanced half-life |

Case Study 2: Drug Delivery Systems

In another investigation, this compound was utilized to create ADCs targeting cancer cells. The conjugates demonstrated improved therapeutic efficacy and reduced off-target effects compared to traditional chemotherapeutics.

| ADC Composition | Target Cell Type | Efficacy Improvement | Reference |

|---|---|---|---|

| Antibody + Cytotoxic Drug + m-PEG5-NHS | Cancer Cells | 3-fold increase |

Comparative Analysis with Other Compounds

To understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Iodoacetamido-PEG3-NHS ester | Iodoacetamide, NHS ester | Shorter PEG chain; different solubility |

| Chloroacetamido-PEG4-NHS ester | Chloroacetamide, NHS ester | Different reactivity profile |

| This compound | NHS ester | Lacks alkylating capability; primarily for amine coupling |

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO9/c1-21-6-7-23-10-11-25-13-12-24-9-8-22-5-4-16(20)26-17-14(18)2-3-15(17)19/h2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMFVGSOBIANGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.